Fimasartan

Description

This compound is an angiotensin II receptor antagonist (ARB) drug employed in the treatment of both hypertension and heart failure. It has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials. This compound was initially approved September 9th, 2010 in South Korea and is marketed under the brand name Kanarb by Boryung Pharmaceuticals.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

an angiotensin II receptor antagonist

Structure

3D Structure

Propriétés

IUPAC Name |

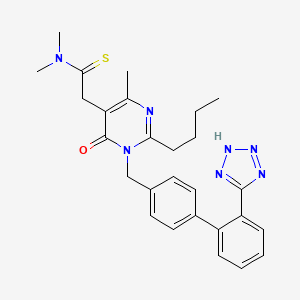

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEROGPZOLAFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179460 | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247257-48-3 | |

| Record name | Fimasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fimasartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fimasartan's Mechanism of Action on Angiotensin II Type 1 (AT1) Receptors: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fimasartan is a potent, selective, and long-acting non-peptide angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2] Its therapeutic efficacy stems from its high-affinity, insurmountable antagonism of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding kinetics, its influence on canonical and non-canonical signaling pathways, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

AT1 Receptor Binding Characteristics

This compound distinguishes itself from other ARBs, such as losartan, through its superior potency and durable receptor blockade.[2][3] It exhibits a noncompetitive and insurmountable binding profile to the AT1 receptor, indicating a slow dissociation rate and prolonged receptor occupancy.[3][4] This "insurmountable" antagonism means that even at high concentrations of the natural ligand, Angiotensin II (Ang II), the blockade by this compound is not readily overcome.

Quantitative Binding Data

The affinity and inhibitory concentration of this compound have been quantified in various in vitro systems. These values underscore its high potency compared to earlier-generation ARBs.

| Parameter | Value | Cell/Tissue System | Comments | Reference |

| IC₅₀ | 0.13 nM | Rat Adrenal Cortex Membranes | Inhibits 50% of [¹²⁵I]Ang II binding. For comparison, Losartan's IC₅₀ is 80.0 nM. | [3][4] |

| K_d | 0.03 nM | HEK-293 Cell Membranes | Equilibrium dissociation constant, indicating very high binding affinity. | [5] |

| Dissociation T₁/₂ | 63.7 min | HEK-293 Cell Membranes | The half-life of the this compound-AT1 receptor complex, demonstrating slow dissociation. | [5] |

Impact on AT1 Receptor Signaling Pathways

This compound exerts its antihypertensive effects by blocking the downstream signaling cascades initiated by Ang II binding to the AT1 receptor. This blockade prevents vasoconstriction, aldosterone secretion, and cellular growth, while also engaging pathways that confer organ protection.

Blockade of the Canonical Gq/11 Pathway

The primary signaling pathway for the AT1 receptor involves coupling to the Gq/11 family of G-proteins. Activation of this pathway leads to a rapid increase in intracellular calcium, a key trigger for smooth muscle contraction. This compound effectively inhibits this entire cascade.

The binding of Ang II to the AT1 receptor normally activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[6] The subsequent rise in intracellular Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), leads to physiological responses like vascular smooth muscle contraction.[8] By blocking Ang II from binding, this compound prevents G-protein activation and abrogates the production of these second messengers.

Modulation of Non-Canonical and Organ-Protective Pathways

Beyond blood pressure reduction, this compound demonstrates organ-protective effects by modulating other signaling pathways.

-

MAPK Pathway: Ang II can induce vascular senescence through the ERK/p38 MAPK-CYR61 pathway. This compound has been shown to block the Ang II-induced activation of both ERK1/2 and p38 MAPK, thereby reducing the expression of downstream effectors like p53 and p16 and protecting against vascular senescence.[9]

-

Nrf2 Antioxidant Pathway: In models of renal fibrosis, this compound treatment upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream antioxidant genes, including NQO1 and HO-1.[10][11][12] This action enhances cellular defense against oxidative stress, contributing to its renoprotective effects.[10][12] Concurrently, it inhibits the expression of pro-oxidant enzymes like Nox1, Nox2, and Nox4.[10][12]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (K_d) and inhibitory potency (IC₅₀) of a compound for its receptor.

-

Objective: To quantify the interaction between this compound and the AT1 receptor.

-

Materials:

-

Receptor Source: Membrane preparations from cells (e.g., HEK-293) or tissues (e.g., rat liver, adrenal cortex) expressing AT1 receptors.[13]

-

Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[13]

-

Competitor: Unlabeled this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[14]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[14]

-

-

Methodology:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and serially diluted this compound. Total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand) wells are included as controls.[14]

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The membranes are trapped on the filter, while the free ligand passes through.[15]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.[14][15]

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i can then be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures a direct consequence of Gq-coupled receptor activation, providing insight into a compound's ability to act as an antagonist.

-

Objective: To measure this compound's ability to inhibit Ang II-induced intracellular calcium release.

-

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK-293-AT1R).

-

Calcium Indicator Dye: A cell-permeant fluorescent dye that increases in intensity upon binding Ca²⁺, such as Fluo-4 AM.[6][16]

-

Agonist: Angiotensin II.

-

Antagonist: this compound.

-

Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[17]

-

-

Methodology:

-

Cell Plating: Plate cells in a microplate (e.g., 384-well) and allow them to adhere overnight.[16]

-

Dye Loading: Remove the culture medium and add a loading buffer containing the Fluo-4 AM dye. A masking agent may be included to reduce background fluorescence.[16]

-

Incubation: Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active, cell-impermeant form.[16]

-

Assay Execution: Place the cell plate into the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

The instrument's pipettor adds varying concentrations of this compound to the wells for a pre-incubation period.

-

The instrument then adds a fixed concentration of Ang II (typically an EC₈₀ concentration) to stimulate the cells.

-

Measurement: Monitor the fluorescence intensity kinetically in real-time, immediately before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence (peak response) following agonist addition is measured. The inhibitory effect of this compound is determined by plotting the peak response against the this compound concentration to calculate an IC₅₀ value.

-

Inositol Phosphate (IP₁) Accumulation Assay

This assay provides another measure of Gq pathway activation and is particularly useful as it measures a more stable downstream product compared to the transient Ca²⁺ signal.

-

Objective: To quantify this compound's inhibition of Ang II-induced IP₁ accumulation.

-

Principle: In the presence of lithium chloride (LiCl), the degradation of IP₁ (the final metabolite in the IP₃ cascade) is blocked, causing it to accumulate.[18] This accumulation can be measured, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[19]

-

Methodology (briefly):

-

Cells are pre-treated with this compound.

-

Cells are then stimulated with Ang II in the presence of LiCl.[18]

-

After incubation, cells are lysed.

-

Detection reagents (e.g., a europium-labeled anti-IP₁ antibody and a d2-labeled IP₁ analog) are added.[18]

-

A competitive immunoassay ensues, and the HTRF signal is read. The signal is inversely proportional to the amount of IP₁ produced by the cells. Data is used to generate an IC₅₀ curve for this compound.[19]

-

Conclusion

This compound is a highly potent AT1 receptor antagonist characterized by its strong binding affinity, slow dissociation kinetics, and insurmountable mode of action. It effectively blocks the canonical Gq/11-PLC-IP₃-Ca²⁺ signaling pathway, which is the primary mechanism for its antihypertensive effect. Furthermore, emerging evidence highlights its ability to modulate non-canonical pathways, such as inhibiting pro-senescent MAPK signaling and activating the protective Nrf2 antioxidant response. This multifaceted mechanism of action, confirmed through robust in vitro experimental protocols, establishes this compound as a highly effective therapeutic agent for hypertension with potential for additional organ-protective benefits.

References

- 1. This compound: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A New Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Angiotensin II Type 1 Receptor Blocker, this compound, Reduces Vascular Smooth Muscle Cell Senescence by Inhibiting the CYR61 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 [medsci.org]

- 12. This compound, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

Fimasartan: A Comprehensive Technical Guide to Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) utilized in the management of hypertension and heart failure.[1] Its therapeutic effect is achieved through the selective blockade of the angiotensin II receptor type 1 (AT₁), which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols and data for researchers and professionals in drug development.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their condensation and subsequent functional group transformations. Two primary intermediates are first synthesized: 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide and N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole.

Synthesis of Intermediates

1. Synthesis of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide:

This intermediate is prepared through the reaction of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid with a haloformate compound, such as ethyl chloroformate, in the presence of a base like triethylamine. The resulting activated acid derivative is then reacted with dimethylamine to yield the desired amide.[3][4]

2. Synthesis of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole:

This synthesis begins with 4-methyl-2'-cyanobiphenyl, which undergoes a cyclization reaction with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) to form (4'-methylbiphenyl-2-yl)tetrazole. The tetrazole is then protected with a triphenylmethyl (trityl) group by reacting it with trityl chloride. Finally, the methyl group is brominated using a brominating agent like N-bromosuccinimide (NBS) to yield the target intermediate.[5]

Final Synthesis of this compound

The final steps of this compound synthesis involve the N-alkylation of the pyrimidine intermediate with the biphenyltetrazole intermediate, followed by thionation and deprotection.

Experimental Protocol:

-

N-Alkylation: 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide is reacted with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole in a suitable solvent system, such as a mixture of DMF and ethyl acetate, in the presence of a base like lithium hydride.[6] This reaction couples the two key intermediates.

-

Thionation and Deprotection: The resulting compound is then treated with Lawesson's reagent. This step simultaneously introduces the thioamide functionality and removes the triphenylmethyl protecting group from the tetrazole ring.[2] The reaction is typically carried out by refluxing in a solvent like toluene.

-

Purification: The crude this compound is purified through recrystallization from an appropriate solvent system, such as ethyl acetate and water, to yield the final product.[6]

Synthesis Workflow:

Chemical Characterization

The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁N₇OS | [6] |

| Molecular Weight | 501.65 g/mol | [6] |

| Appearance | Off-white solid | [6] |

| Melting Point | 152-155 °C (for a related intermediate) | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the butyl group protons (aliphatic region), methyl groups on the pyrimidine ring, methylene protons connecting the two main ring systems, and aromatic protons from the biphenyl group.

-

¹³C NMR: The spectrum would display distinct signals for the carbons of the butyl chain, the pyrimidine and tetrazole rings, the biphenyl system, the thioamide carbon, and the dimethylamino methyl groups. A key indicator for successful thionation is the presence of the thioamide carbon signal, which is expected to appear at a significantly different chemical shift compared to the corresponding amide carbonyl carbon in the precursor. For instance, in a study of an oxidative degradation product of this compound where the C=S was converted to C=O, the thione carbon signal at 199 ppm disappeared and was replaced by a carbonyl signal at 168.98 ppm.[2][7]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretching (tetrazole) |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (pyrimidine) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1230 | C=S stretching (thioamide) |

The disappearance of the C=S stretching vibration and the appearance of a C=O stretching vibration can be used to monitor the oxidative degradation of this compound.[2][7]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of this compound.

| Technique | Ionization Mode | m/z |

| LC-MS | Positive | 502.1 [M+H]⁺ |

In tandem mass spectrometry (MS/MS), the fragmentation of the parent ion can provide further structural information. A common fragmentation involves the loss of the thioamide side chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of this compound and for its quantification in pharmaceutical formulations.

Experimental Protocol:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typically used.

-

Stationary Phase: A C18 reversed-phase column is commonly employed.

-

Detection: UV detection at a wavelength of around 262 nm is suitable for this compound.[7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

Under these conditions, this compound can be effectively separated from its starting materials and any potential impurities.

Mechanism of Action: Signaling Pathway

This compound exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals involved in the development and analysis of this important antihypertensive agent. The provided workflows and diagrams offer a clear visualization of the synthetic route and the mechanism of action, facilitating a deeper understanding of this compound's chemistry and pharmacology.

References

- 1. Characterization of this compound metabolites in human liver microsomes and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. CN102666496A - A new preparation method of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide - Google Patents [patents.google.com]

- 4. CN102666496B - Preparation method of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide - Google Patents [patents.google.com]

- 5. CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole - Google Patents [patents.google.com]

- 6. 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | 124750-51-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics of Fimasartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of fimasartan, a selective angiotensin II receptor antagonist. The information is compiled from various preclinical studies conducted in rats, dogs, and monkeys, offering valuable insights for researchers and professionals involved in drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound exhibits variable pharmacokinetics across different preclinical animal models. In rats, it is rapidly and extensively absorbed with an oral bioavailability ranging from 32.7% to 49.6%.[1][2] In dogs, the oral bioavailability is lower, reported to be between 8.0% and 17.3% for a solution formulation.[3] While cynomolgus monkeys have been used in preclinical studies, specific quantitative pharmacokinetic data such as Cmax, Tmax, and AUC were not available in the public domain at the time of this review. The primary route of elimination for this compound is through biliary excretion.[1][2] The major active metabolite, desulfo-fimasartan, has been identified, but it represents a minor portion of the total drug exposure.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Oral | 1 | 227.1 ± 108.3 | 0.5 ± 0.2 | 575.4 ± 293.9 | 28.5 ± 35.5 | 44.7 | [2] |

| Oral | 3 | 557.4 ± 248.7 | 0.8 ± 0.5 | 1431.1 ± 425.2 | 23.4 ± 16.5 | 40.7 | [2] |

| Oral | 10 | 1755.6 ± 682.3 | 1.0 ± 0.0 | 4474.1 ± 1121.5 | 24.1 ± 12.5 | 32.8 | [2] |

| Intravenous | 0.3 | - | - | 428.3 ± 94.2 | 11.9 ± 3.4 | - | [2] |

| Intravenous | 1 | - | - | 1287.4 ± 199.1 | 15.3 ± 6.2 | - | [2] |

| Intravenous | 3 | - | - | 4350.2 ± 82.3 | 19.1 ± 5.4 | - | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Oral (Solution) | 1 | - | - | - | - | 8.0 - 17.3 | [3] |

| Oral (Tablet) | - | - | - | 80.58 ± 22.18 | - | - | [4] |

| Oral (FFSD Tablet) | - | - | - | 140.39 ± 27.40 | - | - | [4] |

| Intravenous | 0.3 - 1 | - | - | - | - | - |

*FFSD: this compound Fluidized Solid Dispersion

Experimental Protocols

This section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.

Animal Models

-

Rats: Male Sprague-Dawley rats weighing 250-300 g were commonly used.[5] The animals were housed in temperature and humidity-controlled environments with a standard 12-hour light/dark cycle.[5] For studies involving oral administration, animals were often fasted overnight prior to dosing.

-

Dogs: Beagle dogs are a frequently used model in pharmacokinetic studies of this compound.

-

Monkeys: Cynomolgus monkeys have been utilized in the preclinical development of this compound, although specific study details are limited in the available literature.

Drug Administration

-

Oral Administration: this compound was typically dissolved in distilled water and administered via oral gavage.

-

Intravenous Administration: For intravenous studies, this compound was dissolved in a suitable vehicle and administered as a bolus injection, often into the femoral or jugular vein.[3][5]

Blood Sampling

Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of this compound. Common sampling sites included the jugular vein in rats.[3][5] Blood was typically collected into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C or lower until analysis.[3]

Bioanalytical Method

The concentration of this compound and its metabolites in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6]

-

Sample Preparation: A common method for sample preparation involved protein precipitation with acetonitrile.[6]

-

Chromatography: Chromatographic separation was achieved on a C18 or a Phenyl-Hexyl column.[3]

-

Mass Spectrometry: Detection was performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions typically monitored were m/z 502.1 → 207.1 for this compound and m/z 486.2 → 207.1 for its active metabolite, BR-A-557.[6]

-

Validation: The LC-MS/MS methods were validated for specificity, linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results.[6]

Visualizations

Metabolic Pathway of this compound in Rats

The following diagram illustrates the proposed metabolic pathway of this compound in rats. The primary routes of metabolism include desulfation to form the active metabolite, as well as other oxidative modifications.

Caption: Proposed metabolic pathway of this compound in rats.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The diagram below outlines the typical experimental workflow for conducting a preclinical pharmacokinetic study of a drug candidate like this compound.

Caption: A typical experimental workflow for preclinical pharmacokinetic studies.

References

- 1. This compound: A New Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolite profiling of this compound, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional Absorption of this compound in the Gastrointestinal Tract by an Improved In Situ Absorption Method in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Angiotensin Type I Receptor Antagonist, this compound, Prevents Doxorubicin-induced Cardiotoxicity in Rats [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Angiotensin Type I Receptor Antagonist, this compound, Prevents Doxorubicin-induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of this compound, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Fimasartan Metabolism and Active Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of fimasartan, a non-peptide angiotensin II receptor antagonist. It details the identification of its active metabolites and presents key quantitative data and experimental methodologies for researchers in drug development and pharmacology.

Introduction to this compound

This compound is a potent and selective angiotensin II receptor blocker (ARB) approved for the treatment of mild to moderate hypertension.[1] As a pyrimidin-4(3H)-one derivative of losartan, it exhibits high affinity and insurmountable binding to the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[2][3][4] Understanding its metabolic fate is crucial for predicting its efficacy, safety, and potential drug-drug interactions.

Metabolic Pathways of this compound

This compound undergoes several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[2][5] The main metabolic routes include S-oxidation, n-butyl hydroxylation, and oxidative desulfurization.[5] While this compound is relatively stable metabolically, with over 90% of the circulating drug in plasma being the parent form, several metabolites have been identified.[1]

The primary enzymes involved in the NADPH-dependent metabolism of this compound are CYP2C9, CYP3A4, and CYP3A5.[5] CYP2C9 is exclusively responsible for the hydroxylation of the n-butyl group, while CYP2C9, CYP3A4, and CYP3A5 are all involved in the formation of this compound S-oxide.[5] This S-oxide metabolite can be further metabolized to an oxidative desulfurized metabolite, BR-A-557, by CYP3A4 and CYP3A5.[5]

Active Metabolite Identification

Several metabolites of this compound have been identified, with some exhibiting pharmacological activity. The major active metabolite is often referred to as desulfo-fimasartan or this compound-amide.[6][7][8] In rat studies, major metabolites including the active desulfo-fimasartan were identified, although none of these represented more than 7.2% of the exposure of the parent drug.[6][9][10][11]

Other identified metabolites include:

-

This compound S-oxide [5]

-

FMS N-glucuronide [5]

-

Hydroxy-n-butyl fimasartans [5]

-

M1 (de-N-dimethyl-FMS acid) [9]

-

M2 (oxygenated pyrimidinone-FMS) [11]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been studied in rats and humans. It is rapidly absorbed after oral administration.[1][6] In rats, the oral bioavailability ranges from 32.7% to 49.6%.[6][9][10][11] In humans, the oral bioavailability is approximately 18.6%.[1] Fecal and biliary excretion are the main elimination pathways.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Oral Bioavailability | 32.7 - 49.6% | [6][9][10][11] |

| Tmax | 0.5 - 3 hours | [4] |

| Terminal Half-life | 9 - 16 hours | [3] |

| Primary Excretion Route | Feces and Bile | [2][6][9][11] |

Enzyme Kinetics

The kinetic parameters for the formation of this compound metabolites by different CYP enzymes have been determined in vitro.

Table 2: Specificity Constants (kcat/Km) for this compound Metabolism by Recombinant CYPs

| Metabolic Reaction | CYP Isozyme | kcat/Km (µM-1•min-1) | Reference |

| S-oxidation | CYP2C9 | 0.21 | [5] |

| CYP3A4 | 0.34 | [5] | |

| CYP3A5 | 0.19 | [5] | |

| 1-n-butyl hydroxylation | CYP2C9 | 0.0076 | [5] |

| 2-/3-n-butyl hydroxylation | CYP2C9 | 0.041 | [5] |

| 4-n-butyl hydroxylation | CYP2C9 | 0.035 | [5] |

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for this compound metabolism and to characterize the metabolites formed.

Methodology:

-

Incubation: this compound is incubated with human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4, CYP3A5).[5] The incubation mixture typically contains a NADPH-regenerating system.[12]

-

Chemical Inhibition: To further identify the specific CYP enzymes involved, selective chemical inhibitors for different CYPs can be included in the incubations with HLMs.[5]

-

Sample Preparation: The incubation is quenched, and the samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile.[13]

-

Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5][14][15]

In Vivo Pharmacokinetic and Metabolite Profiling Studies

Objective: To evaluate the pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in an animal model.

Methodology:

-

Dosing: Unlabeled or radiolabeled ([14C]) this compound is administered to rats via intravenous injection or oral gavage.[6][9][10][11]

-

Sample Collection: Blood, urine, feces, and bile (from bile duct cannulated rats) are collected at various time points.[6][9][10][11]

-

Sample Processing: Plasma is separated from blood samples. Urine, feces, and bile may be pooled.

-

Quantification of Parent Drug: Concentrations of unlabeled this compound in plasma are determined using a validated LC-MS/MS assay.[6][9][10][11]

-

Radioactivity Measurement: For studies with radiolabeled this compound, total radioactivity in all collected samples is quantified by liquid scintillation counting.[6][9][10][11]

-

Metabolite Profiling: The collected samples (plasma, bile, feces, urine) are analyzed using LC with a radiochemical detector and/or LC-MS/MS to separate and identify the metabolites.[6][9][10][11] Product ion scanning with LC-MS/MS is used for structural elucidation of the metabolites.[6][9][10][11]

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of this compound and the identification of its metabolites.[6][14][15]

Typical LC-MS/MS Method for this compound Quantification in Plasma:

-

Sample Preparation: Protein precipitation using acetonitrile.[13]

-

Chromatographic Separation: A C18 or Phenyl-Hexyl column is commonly used with a gradient elution of a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[13]

Conclusion

The metabolism of this compound is well-characterized, with CYP2C9, CYP3A4, and CYP3A5 playing key roles in its biotransformation. While the parent drug is the major circulating component, several metabolites have been identified, including the active metabolite desulfo-fimasartan. The provided experimental protocols and quantitative data offer a solid foundation for further research and development involving this compound and its analogues. This comprehensive understanding of this compound's metabolism is essential for its safe and effective use in the treatment of hypertension.

References

- 1. PK/PD evaluation of this compound for the treatment of hypertension Current evidences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A New Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Role of cytochrome P450 enzymes in this compound metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolite profiling of this compound, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolite profiling of this compound, a novel antihypertensive agent, in rats [ouci.dntb.gov.ua]

- 8. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, this compound, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. pure.skku.edu [pure.skku.edu]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. ajpaonline.com [ajpaonline.com]

In Vitro Binding Affinity of Fimasartan to Angiotensin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Fimasartan, a non-peptide angiotensin II receptor antagonist, to its primary target, the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative binding data, details established experimental protocols for affinity determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates a high affinity and selectivity for the angiotensin II type 1 (AT1) receptor. Its binding characteristics have been quantified through various in vitro assays, with key parameters summarized below. The data highlights this compound's potent and selective antagonism of the AT1 receptor, which underlies its therapeutic efficacy in managing hypertension. This compound is characterized as a selective AT1 receptor antagonist with noncompetitive and insurmountable binding properties.[1]

| Compound | Parameter | Value | Receptor Source | Reference |

| This compound | IC50 | 0.13 nM | Rat Adrenal Cortex | [1] |

| This compound | Kd | 0.03 nM | HEK-293 Cells | |

| Losartan | IC50 | 80.0 nM | Rat Adrenal Cortex | [1] |

Table 1: In Vitro Binding Affinity of this compound and Losartan to the AT1 Receptor. The IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values illustrate the high affinity of this compound for the AT1 receptor. A lower value indicates a higher binding affinity.

This compound's affinity for the AT1 receptor is over 600-fold greater than that of Losartan.[1] Furthermore, studies in animal models have indicated that this compound does not exhibit agonistic activity at the angiotensin II type 2 (AT2) receptor, underscoring its selectivity.

Experimental Protocols for Binding Affinity Determination

The determination of this compound's binding affinity to angiotensin receptors is primarily achieved through competitive radioligand binding assays. The following protocol is a representative methodology based on established techniques for assessing angiotensin II receptor antagonists.

Objective

To determine the in vitro binding affinity (IC50, Ki) of this compound for the angiotensin II type 1 (AT1) receptor through a competitive radioligand binding assay.

Materials

-

Radioligand: [125I]-Angiotensin II ([125I]Ang II)

-

Receptor Source: Membrane preparations from cells expressing the human AT1 receptor (e.g., HEK-293 cells) or from tissues with high AT1 receptor density (e.g., rat adrenal cortex).[1]

-

Test Compound: this compound

-

Reference Compound: Losartan or unlabeled Angiotensin II

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Experimental Workflow

The experimental workflow for a competitive radioligand binding assay involves several key steps from membrane preparation to data analysis.

Step-by-Step Procedure

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human AT1 receptor, or dissect rat adrenal glands.

-

Homogenize the cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a multi-well plate, add the assay buffer, a fixed concentration of [125I]Ang II (typically at or below its Kd value), and varying concentrations of this compound or the reference compound.

-

Initiate the binding reaction by adding a standardized amount of the membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Angiotensin II.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Angiotensin Receptor Signaling Pathways

This compound exerts its therapeutic effects by blocking the signaling cascades initiated by the binding of Angiotensin II to the AT1 receptor. Understanding these pathways is crucial for comprehending the mechanism of action of this compound.

AT1 Receptor Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the AT1 receptor by Angiotensin II triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.

AT2 Receptor Signaling

The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative effects. This compound's selectivity for the AT1 receptor leaves the potentially beneficial signaling of the AT2 receptor unaffected.

Conclusion

The in vitro binding data for this compound conclusively demonstrate its high potency and selectivity as an antagonist for the angiotensin II type 1 receptor. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of these binding affinities. A thorough understanding of this compound's interaction with the AT1 receptor and the subsequent blockade of its signaling pathways is fundamental for ongoing research and the development of novel therapeutics targeting the renin-angiotensin system.

References

Fimasartan's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimasartan, a non-peptide angiotensin II receptor antagonist, selectively blocks the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This system plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of the RAAS is a hallmark of hypertension and is implicated in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides an in-depth analysis of this compound's effects on the RAAS, summarizing key quantitative data from clinical and preclinical studies, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This compound is approved for the treatment of hypertension and is marketed under the brand name Kanarb.[1]

Mechanism of Action

The RAAS cascade is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of angiotensin II to the AT1 receptor mediates most of its known pressor effects, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased renal sodium and water reabsorption.[2] this compound selectively and competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II and leading to a reduction in blood pressure.[2] By blocking the AT1 receptor, this compound prevents vasoconstriction and reduces aldosterone secretion, which in turn promotes natriuresis and a decrease in blood volume.[1]

Quantitative Effects on RAAS Components

Clinical and preclinical studies have demonstrated that this compound administration leads to predictable compensatory changes in the components of the RAAS. As a result of AT1 receptor blockade, the negative feedback loop that normally suppresses renin release is interrupted. This leads to a reactive increase in plasma renin activity (PRA) and consequently, an increase in the levels of angiotensin I and angiotensin II. However, because this compound blocks the receptor at which angiotensin II acts, the physiological effects of these increased levels are blunted.

A key pharmacodynamic study in healthy male subjects demonstrated that this compound produced non-dose-dependent increases in plasma renin activity, angiotensin I, and angiotensin II.[3] The maximal increases for these components were observed between 6 and 8 hours post-dose and the effects lasted for up to 48 hours.[3]

Table 1: Summary of this compound's Effects on RAAS Biomarkers

| Biomarker | Effect | Onset of Maximal Effect | Duration of Effect | Study Population | Reference |

| Plasma Renin Activity (PRA) | Increase | 6 - 8 hours post-dose | Up to 48 hours | Healthy male subjects | [3] |

| Angiotensin I | Increase | 6 - 8 hours post-dose | Up to 48 hours | Healthy male subjects | [3] |

| Angiotensin II | Increase | 6 - 8 hours post-dose | Up to 48 hours | Healthy male subjects | [3] |

| Aldosterone | Reduction (Inferred) | Not explicitly stated | Not explicitly stated | General (Mechanism of Action) | [1][2] |

Note: While the referenced study[3] states that increases were observed, specific quantitative percentage or absolute increases were not provided in the abstract. The reduction in aldosterone is an inferred effect based on the mechanism of action of AT1 receptor blockers.

Experimental Protocols

The accurate measurement of RAAS components is critical for evaluating the pharmacodynamic effects of drugs like this compound. The following sections detail the typical methodologies employed in clinical and preclinical studies.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is commonly measured by determining the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

Protocol:

-

Sample Collection: Whole blood is collected in tubes containing a suitable anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood sample is centrifuged to separate the plasma.

-

Incubation: The plasma is divided into two aliquots. One aliquot is incubated at 37°C for a specified period (e.g., 1-3 hours) to allow renin to act on angiotensinogen and generate angiotensin I. The second aliquot is kept at a low temperature (e.g., 4°C) to prevent enzymatic activity, serving as a baseline control.

-

Angiotensin I Quantification: The concentration of angiotensin I in both the incubated and control samples is measured using a validated method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The PRA is calculated as the difference in angiotensin I concentration between the incubated and control samples, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Measurement of Aldosterone

Aldosterone levels in plasma or serum are typically measured using immunoassays or chromatographic methods.

Protocol (Immunoassay):

-

Sample Collection: Blood is collected and plasma or serum is separated.

-

Assay Procedure: A competitive immunoassay is commonly used. In this format, a known amount of labeled aldosterone (e.g., enzyme-labeled or radiolabeled) competes with the aldosterone in the sample for binding to a limited number of anti-aldosterone antibody binding sites.

-

Detection: The amount of labeled aldosterone bound to the antibody is inversely proportional to the concentration of aldosterone in the sample. The signal is then measured (e.g., colorimetric, chemiluminescent, or radioactive signal).

-

Quantification: The aldosterone concentration in the sample is determined by comparing the signal to a standard curve generated with known concentrations of aldosterone.

Measurement of Angiotensin II

The measurement of angiotensin II in plasma is challenging due to its low concentration and short half-life. Methods often involve extraction and concentration steps followed by a sensitive detection method.

Protocol (LC-MS/MS):

-

Sample Collection and Stabilization: Blood is collected into chilled tubes containing a cocktail of peptidase inhibitors to prevent the degradation of angiotensin II.

-

Extraction: Angiotensin II is extracted from the plasma, often using solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, where angiotensin II is separated from other components based on its physicochemical properties.

-

Mass Spectrometric Detection: The separated angiotensin II is then introduced into a tandem mass spectrometer (MS/MS). The molecule is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

-

Quantification: The concentration of angiotensin II is determined by comparing the signal intensity to that of a known amount of an internal standard (e.g., a stable isotope-labeled angiotensin II) that is added to the sample at the beginning of the procedure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to this compound's effects on the RAAS.

Caption: The Renin-Angiotensin-Aldosterone System and the Mechanism of Action of this compound.

Caption: Experimental Workflows for Measuring Key RAAS Components.

Caption: Logical Relationship of this compound's Effect on the RAAS Feedback Loop.

Conclusion

This compound is a potent and selective AT1 receptor blocker that effectively modulates the renin-angiotensin-aldosterone system. Its mechanism of action leads to a reduction in the pressor effects of angiotensin II, resulting in decreased blood pressure. The compensatory response to this blockade is an increase in plasma renin activity and angiotensin II levels, a hallmark of effective RAAS inhibition at the receptor level. The detailed experimental protocols outlined in this guide provide a framework for the accurate assessment of these pharmacodynamic effects in research and clinical settings. Further studies with detailed reporting of quantitative changes in all RAAS components will continue to enhance our understanding of this compound's clinical profile and its pleiotropic effects beyond blood pressure control.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound following single and repeated oral administration in the fasted and fed states in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Fimasartan: A Technical Overview for Essential Hypertension Research

Introduction: Fimasartan (BR-A-657) is a non-peptide, selective angiotensin II receptor antagonist (ARB) developed for the treatment of essential hypertension.[1][2] As the ninth approved ARB, its development has been supported by a range of preclinical studies designed to elucidate its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile.[3][4] this compound operates by specifically blocking the Angiotensin II type 1 (AT1) receptor, thereby inhibiting the primary pressor effects of the Renin-Angiotensin-Aldosterone System (RAAS).[2][5] This technical guide provides an in-depth summary of the key preclinical findings, focusing on quantitative data, experimental methodologies, and the underlying physiological pathways.

Mechanism of Action: AT1 Receptor Blockade

This compound exerts its antihypertensive effects by competitively and insurmountably antagonizing the AT1 receptor.[4][6] The activation of the AT1 receptor by its ligand, Angiotensin II (Ang II), triggers a cascade of physiological responses that elevate blood pressure. These include systemic vasoconstriction, renal sodium and water retention via aldosterone secretion, and increased sympathetic nervous system activity.[2][5][6] By blocking this interaction, this compound promotes vasodilation, enhances natriuresis, reduces plasma volume, and decreases cellular hypertrophy, collectively leading to a reduction in blood pressure.[1][2]

Preclinical studies confirm this compound's high affinity and selectivity for the AT1 receptor. In a binding assay using rat adrenal cortex, this compound exhibited a 50% inhibitory concentration (IC50) of 0.13 nM for the AT1 receptor, demonstrating significantly higher potency compared to losartan (IC50 of 80.0 nM).[1]

References

- 1. Influence of this compound (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, an angiotensin II receptor antagonist, ameliorates an in vivo zebrafish model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PK/PD evaluation of this compound for the treatment of hypertension Current evidences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Fimasartan: A Comprehensive Technical Guide on its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimasartan is a non-peptide, selective angiotensin II receptor antagonist (ARB) utilized in the management of hypertension and heart failure.[1][2][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical characteristics, and pharmacological properties of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development in the field of cardiovascular therapeutics.

Molecular Structure and Physicochemical Properties

This compound, chemically known as 2-(2-Butyl-4-methyl-6-oxo-1-{[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1,6-dihydro-5-pyrimidinyl)-N,N-dimethylethanethioamide, is a potent and long-acting antagonist of the angiotensin II type 1 (AT1) receptor.[1][4] Its molecular structure is characterized by a pyrimidinone core, a biphenyl-tetrazole moiety crucial for AT1 receptor binding, and a thioamide functional group.[1][5]

The commercially available form of this compound is often a potassium salt trihydrate, which exists as a crystalline solid.[6][7] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-Butyl-4-methyl-6-oxo-1-{[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1,6-dihydro-5-pyrimidinyl)-N,N-dimethylethanethioamide | [1][3] |

| Chemical Formula | C27H31N7OS | [1][8] |

| Molar Mass | 501.65 g/mol | [1][8] |

| CAS Number | 247257-48-3 | [1] |

| Appearance | White to pale yellow solid | [9] |

| Water Solubility | 0.00469 mg/mL (predicted) | [2] |

| logP | 4.09 (predicted) | [2] |

| pKa (Strongest Acidic) | 4.23 (predicted) | [2] |

| pKa (Strongest Basic) | 1.34 (predicted) | [2] |

| In Vitro Protein Binding | 95.6 – 97.2% (in human plasma) | [10] |

Synthesis

The synthesis of this compound involves a multi-step process. A common route involves the reaction of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole to form an intermediate.[11] This intermediate then undergoes hydrolysis, followed by a thioamidation reaction with Lawesson's reagent to yield this compound.[3][11] The final step typically involves the formation of the potassium salt.[11]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the actions of angiotensin II (Ang II).[1][4] Ang II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[11][12][13]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to decreased renal blood flow or low sodium levels.[11][13] Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][13] Ang II binds to AT1 receptors, leading to a series of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and increased sympathetic nervous system activity.[2][11][13]

This compound competitively and insurmountably binds to the AT1 receptor, preventing Ang II from exerting its pressor effects.[14] This leads to vasodilation, reduced aldosterone release, and a subsequent decrease in blood pressure.[1][2]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Downstream Signaling in Vascular Smooth Muscle Cells

Recent studies have elucidated the role of this compound in modulating signaling pathways within vascular smooth muscle cells (VSMCs). Ang II has been shown to induce vascular senescence through the ERK/p38 MAPK-CYR61 pathway.[15][16] this compound can attenuate this process by blocking the AT1 receptor, thereby inhibiting the activation of ERK1/2 and p38 MAPK, which in turn downregulates the expression of the pro-senescence protein CYR61 and the tumor suppressor protein p53.[15][16]

Caption: this compound's role in inhibiting Ang II-induced vascular senescence via the ERK/p38 MAPK-CYR61/p53 pathway.

Pharmacological Properties

Pharmacodynamics

This compound is a highly potent and selective AT1 receptor antagonist with a long duration of action.[4][14] Its strong binding affinity and slow dissociation from the AT1 receptor contribute to its sustained antihypertensive effects.[14][17]

| Parameter | Value | Species | Source(s) |

| IC50 (AT1 Receptor Binding) | 0.13 nM | Rat adrenal cortex | [17][18] |

| Kd (AT1 Receptor Binding) | 0.03 nM | HEK-293 cells | [14] |

| Binding Type | Noncompetitive, insurmountable | [14] |

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a half-life that supports once-daily dosing.[1][14] It is primarily eliminated through the feces and bile, with minimal renal excretion.[16][19]

| Parameter | Value | Population | Source(s) |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 3 hours | Healthy subjects | [10][14] |

| Terminal Half-life (t1/2) | 9 - 16 hours | Healthy subjects | [1] |

| Absolute Bioavailability | 19% | Healthy subjects | [10] |

| Apparent Clearance | 176 L/h (for a 70 kg individual) | Healthy Caucasian subjects and Korean hypertensive patients | [20] |

| Metabolism | Minimal, primarily unmetabolized | [1][19] | |

| Route of Elimination | Mainly in bile and feces (<3% in urine) | [2][14] |

Experimental Protocols

Determination of AT1 Receptor Binding Affinity (Radioligand Binding Assay)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the AT1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing AT1 receptors (e.g., rat liver membranes).[5][21]

-

Radioligand: [125I][Sar1,Ile8]Angiotensin II.[21]

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[22]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[22]

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter and scintillation cocktail.[22]

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of [125I][Sar1,Ile8]Angiotensin II in the binding buffer. For non-specific binding, include a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).[21][23]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[22]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[24]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]

-

Quantification: Dry the filters and place them in scintillation vials with scintillation cocktail.[22]

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Caption: Workflow for the AT1 receptor radioligand binding assay.

In Vivo Angiotensin II-Induced Pressor Response Assay

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of Angiotensin II in conscious rats.

Materials:

-

Male Sprague-Dawley rats with indwelling arterial catheters for blood pressure measurement.

-

This compound solution for oral or intravenous administration.

-

Angiotensin II solution for intravenous infusion.

-

Blood pressure transducer and recording system.

Procedure:

-

Animal Preparation: Acclimatize the catheterized rats to the experimental setup.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.

-

This compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

Angiotensin II Challenge: At a specified time after this compound administration, infuse Angiotensin II intravenously at a dose known to elicit a consistent pressor response (e.g., 100 ng/min for 90 minutes).[6]

-

Blood Pressure Monitoring: Continuously monitor and record the MAP throughout the Angiotensin II infusion.

-

Data Analysis: Calculate the change in MAP from baseline in response to the Angiotensin II infusion in both the this compound-treated and vehicle-treated groups. Compare the pressor responses between the groups to determine the antagonistic effect of this compound.

Western Blotting for Protein Expression in Vascular Smooth Muscle Cells

This protocol provides a general method for assessing the effect of this compound on the expression of proteins such as CYR61 and p53 in cultured VSMCs.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs).

-

This compound and Angiotensin II.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for CYR61, p53, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cultured VSMCs with Angiotensin II in the presence or absence of this compound for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (CYR61, p53) and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

This compound is a well-characterized AT1 receptor antagonist with a favorable pharmacological profile for the treatment of hypertension. Its potent and selective action on the RAAS, coupled with its effects on downstream signaling pathways in vascular cells, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and other cardiovascular agents.

References

- 1. Apoptotic cell detection in zebrafish embryos (TUNEL assay) [bio-protocol.org]

- 2. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hilltop Lab Animals, Inc. | Unilateral Uretal Obstruction Procedure (UUO) [hilltoplabs.com]

- 4. Mouse Model of Unilateral Ureteral Obstruction [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel crosstalk between ERK MAPK and p38 MAPK leads to homocysteine-NMDA receptor mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. 2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide | CAS No- 503155-67-7 | Simson Pharma Limited [simsonpharma.com]

- 10. Live imaging of apoptotic cells in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Apoptosis in Zebrafish Embryos by Whole-mount Immunofluorescence to Detect Activated Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]

- 16. This compound: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of this compound (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Investigating the Potential Off-Target Effects of Fimasartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimasartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] While its primary mechanism of action through the angiotensin II type 1 (AT1) receptor is well-characterized, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile. This technical guide outlines a systematic approach to investigate the potential off-target effects of this compound, detailing relevant experimental protocols and data presentation strategies. Although extensive public data on this compound's off-target binding is limited, this document serves as a blueprint for such an investigation, providing researchers with the necessary methodologies to generate and interpret relevant data. The guide will cover key in vitro and cellular assays, including broad panel screens, kinase activity assays, and modern proteomic approaches, to identify and characterize unforeseen molecular interactions.

Introduction: The Importance of Off-Target Profiling

The therapeutic efficacy of a drug is intrinsically linked to its on-target activity. However, unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions (ADRs) or, in some cases, beneficial polypharmacology.[2] For this compound, while clinical studies have established a safety profile with the most common adverse events being dizziness and headache, a deeper molecular investigation into potential off-target binding can elucidate the mechanisms behind observed side effects and uncover new therapeutic possibilities.[3][4] Concerns regarding rare but serious events like hepatotoxicity further underscore the need for a thorough off-target liability assessment.[5]

This guide provides a framework for a comprehensive investigation into this compound's off-target profile, emphasizing rigorous experimental design and clear data interpretation.

Clinical Adverse Events as Potential Indicators of Off-Target Effects

Post-marketing surveillance and clinical trials provide valuable insights into the potential areas for off-target investigation. The observed adverse drug reactions (ADRs) can sometimes be mechanistically linked to interactions with unintended targets.

Summary of Clinically Observed Adverse Drug Reactions with this compound

The following table summarizes the most frequently reported ADRs for this compound from large-scale clinical studies. While many of these can be attributed to its primary antihypertensive effect (e.g., dizziness, hypotension), a systematic investigation can help to rule out or confirm contributions from off-target activities.

| Adverse Drug Reaction | Incidence Rate (%) in Total Patients | Severity | Potential for Off-Target Implication | Reference |

| Dizziness | 1.3 - 1.55 | Mild to Moderate | Low (likely related to on-target hypotensive effect) | [3][6] |